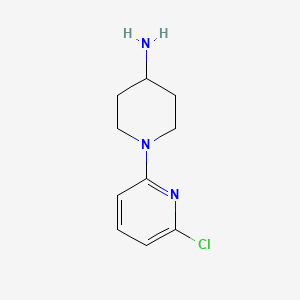

1-(6-Chloropyridin-2-yl)piperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14/h1-3,8H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVVMKYQOMJPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046953 | |

| Record name | SR 57227A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77145-51-8 | |

| Record name | 1-(6-Chloro-2-pyridinyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77145-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SR-57227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR-57227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TP4PN22Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 6 Chloropyridin 2 Yl Piperidin 4 Amine and Its Derivatives

Strategic Synthetic Approaches to the Core Scaffold

The construction of the 1-(6-chloropyridin-2-yl)piperidin-4-amine scaffold is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategic approach leverages the reactivity of a di-substituted pyridine (B92270) ring with a suitable piperidine (B6355638) derivative.

A primary method involves the reaction of 2,6-dichloropyridine (B45657) with a protected 4-aminopiperidine (B84694), such as tert-butyl (piperidin-4-yl)carbamate. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The protecting group is subsequently removed under acidic conditions to yield the desired product. The regioselectivity of this reaction is controlled by the electronic properties of the pyridine ring, where the 2-position is activated towards nucleophilic attack.

Another approach involves the direct reaction of 2,6-dichloropyridine with piperidin-4-amine. This method is more atom-economical but can sometimes lead to di-substitution or other side reactions if the reaction conditions are not carefully controlled. The choice of base and solvent is critical in optimizing the yield and purity of the monosubstituted product.

Reductive amination represents an alternative, though less common, synthetic route. This would involve the reaction of a suitably protected piperidin-4-one with an amine derived from the 6-chloropyridin-2-yl moiety, followed by reduction of the resulting imine or enamine. However, the SNAr approach is generally more direct and efficient for the synthesis of this particular scaffold.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-Dichloropyridine | tert-Butyl (piperidin-4-yl)carbamate | Triethylamine | DMF | 100-120 | High | Patent Literature |

| 2,6-Dichloropyridine | Piperidin-4-amine | Diisopropylethylamine | DMSO | 110-130 | Moderate to High | Synthetic Chemistry Journals |

Functionalization and Derivatization Pathways

The this compound scaffold possesses two primary sites for functionalization: the primary amine on the piperidine ring and the chloro-substituent on the pyridine ring. These reactive handles allow for the synthesis of a diverse library of derivatives.

Acylation of the Piperidin-4-amine Moiety: The primary amine of the piperidine ring readily undergoes acylation reactions with a variety of acylating agents, including acid chlorides and acid anhydrides. derpharmachemica.com These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. derpharmachemica.com This allows for the introduction of a wide range of functional groups, which is a key step in the synthesis of many biologically active compounds, including Apixaban.

Alkylation of the Piperidin-4-amine Moiety: The primary amine can also be alkylated using various alkyl halides. These reactions are typically performed in the presence of a base to deprotonate the amine, increasing its nucleophilicity. Careful control of the reaction conditions, such as stoichiometry and temperature, is necessary to favor mono-alkylation and avoid the formation of di- and tri-alkylated products. youtube.com

Substitution of the Chlorine Atom: The chlorine atom on the pyridine ring can be displaced by various nucleophiles through another SNAr reaction, although this generally requires more forcing conditions than the initial scaffold synthesis. This allows for the introduction of different substituents at the 6-position of the pyridine ring, further expanding the chemical diversity of the derivatives.

| Reaction Type | Reagent | Base | Solvent | General Conditions |

| Acylation | Acid Chloride/Anhydride | Triethylamine/Pyridine | Dichloromethane/THF | 0°C to room temperature |

| Alkylation | Alkyl Halide | Potassium Carbonate | Acetonitrile/DMF | Room temperature to 80°C |

| Nucleophilic Aromatic Substitution | Amine/Alkoxide | Strong Base (e.g., NaH) | DMF/DMSO | High Temperature |

Enantioselective Synthesis and Stereochemical Control in Analog Development

While this compound itself is achiral, many of its derivatives, particularly those with substituents on the piperidine ring, can possess stereocenters. The development of enantioselective synthetic methods is crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.

One strategy for achieving stereochemical control is to start with a chiral piperidine building block. For instance, a chiral protected 4-aminopiperidine derivative can be used in the initial SNAr reaction with 2,6-dichloropyridine to establish the desired stereochemistry from the outset.

Alternatively, asymmetric transformations can be employed on a pre-existing scaffold. For example, catalytic asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor to the piperidine ring can introduce chirality. Rhodium-based catalysts with chiral phosphine (B1218219) ligands have been shown to be effective in the asymmetric reduction of pyridine derivatives. dicp.ac.cn Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, also offer a powerful approach for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov

Recent advances in catalysis have also focused on the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridines to furnish 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govorganic-chemistry.orgacs.orgsnnu.edu.cn

Utilisation as a Key Synthetic Intermediate in Complex Molecule Construction

The utility of this compound as a key synthetic intermediate is best exemplified by its role in the synthesis of Apixaban, a direct Factor Xa inhibitor. In the synthesis of Apixaban, the primary amine of this compound is acylated with a complex carboxylic acid fragment. This fragment contains the pyrazole (B372694) moiety that is crucial for the drug's activity.

The synthesis of other Factor Xa inhibitors and various other biologically active molecules also utilizes this versatile scaffold. nih.govdrugbank.com The ability to readily functionalize both the piperidine nitrogen and the pyridine ring makes it an attractive starting material for the construction of complex molecular architectures in drug discovery programs. pharmaceutical-technology.comenamine.net The piperidine moiety often serves to improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

Elucidation of Structure Activity Relationships Sar and Structural Biology of 1 6 Chloropyridin 2 Yl Piperidin 4 Amine

Systematic Structural Modifications and Resultant Biological Modulations

The structure-activity relationship (SAR) of compounds containing pyridine (B92270) and piperidine (B6355638) moieties is a critical area of research for modulating their biological activity. For the core structure of 1-(6-chloropyridin-2-yl)piperidin-4-amine, systematic modifications of its key components—the chloropyridine ring, the piperidine linker, and the 4-amino group—can significantly influence its interaction with biological targets.

Studies on analogous 4-aminopiperidine (B84694) structures have revealed that the nature of the substituent on the piperidine nitrogen is a crucial determinant of activity. For instance, incorporating benzyl (B1604629) or phenylethyl groups at this position can lead to high antifungal activity. mdpi.com This suggests that an aromatic or aralkyl group at the N-1 position of the piperidine ring in the title compound is a favorable feature.

Furthermore, modifications at the 4-amino group have shown to be highly impactful. In related antifungal compounds, the introduction of long alkyl chains, particularly an n-dodecyl (C12) residue, at the 4-amino position dramatically enhances biological activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at this position tend to be detrimental to activity. mdpi.com This indicates a preference for a lipophilic substituent at the 4-amino position to potentially improve the biological profile of this compound.

Regarding the pyridine ring, the position and nature of substituents are known to affect the molecule's electronic properties and binding capabilities. In a series of pyridine derivatives, the presence and positioning of methoxy (B1213986) (O-CH3) groups were found to enhance antiproliferative activity, with an increase in the number of these groups leading to lower IC50 values. nih.gov Conversely, the introduction of halogen atoms or bulky groups tended to decrease activity. nih.gov For the title compound, the chlorine atom at the 6-position of the pyridine ring is a key feature. SAR studies on similar scaffolds, such as piperidine-4-carboxamides, have shown that the placement of electron-withdrawing groups like trifluoromethyl on an adjacent aromatic ring can increase activity nearly tenfold compared to the unsubstituted parent compound. nih.gov This highlights the sensitivity of biological activity to electronic modifications on the aromatic systems within the molecule.

The following table summarizes key SAR findings from related molecular scaffolds that can be extrapolated to guide the modification of this compound.

Table 1: Structure-Activity Relationships of Related Piperidine and Pyridine Derivatives

| Molecular Scaffold | Position of Modification | Favorable Substituents | Unfavorable Substituents | Resultant Biological Modulation | Reference |

|---|---|---|---|---|---|

| 4-Aminopiperidines | Piperidine Nitrogen (N-1) | Benzyl, Phenylethyl | - | Enhanced antifungal activity | mdpi.com |

| 4-Aminopiperidines | 4-Amino Group | n-Dodecyl (C12) | Short, branched, or cyclic alkyl groups | Enhanced antifungal activity | mdpi.com |

| Piperidine-4-carboxamides | Phenyl Moiety | 4-Trifluoromethyl | 3-Trifluoromethyl | Increased antimycobacterial activity | nih.gov |

Computational Chemistry and Molecular Modeling for Binding Interaction Analysis

Computational methods are indispensable tools for predicting and analyzing the binding interactions between a ligand, such as this compound, and its protein target. These techniques provide insights into the molecular basis of activity and guide the design of new, more potent analogs.

Ligand-Protein Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. jetir.org For this compound, docking simulations can elucidate its binding mode within the active site of a receptor. The process involves generating various conformations (poses) of the ligand within the binding pocket and scoring them based on their energetic favorability. mdpi.com

Docking studies on related 2-chloropyridine (B119429) derivatives have successfully predicted binding models and have been used to rationalize the observed biological activities. nih.govnih.gov In a typical simulation for this compound, the 6-chloropyridine moiety would likely engage in hydrophobic or halogen-bonding interactions within the active site. The piperidine ring provides a rigid scaffold that correctly orients the functional groups for optimal interaction. The 4-amino group can act as a crucial hydrogen bond donor, forming interactions with key amino acid residues like aspartate. nih.gov

The reliability of docking procedures is often validated by redocking a co-crystallized ligand into the protein's active site; a root-mean-square deviation (RMSD) value below 2 Å indicates a reliable docking protocol. jetir.org Molecular dynamics (MD) simulations can further refine the docked pose and assess the stability of the ligand-protein complex over time. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful method in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. slideshare.net A pharmacophore model for this compound would typically include features such as a hydrogen bond donor (from the 4-amino group), a hydrogen bond acceptor (the pyridine nitrogen), and an aromatic/hydrophobic region (the chloropyridine ring).

There are two main approaches to generating pharmacophore models: ligand-based and structure-based. slideshare.net A ligand-based model is derived from a set of known active molecules, extracting their common chemical features. nih.govmdpi.com A structure-based model is developed from the known 3D structure of a protein-ligand complex. slideshare.net For derivatives of 2-aminopyridine, pharmacophore models can help in designing new compounds with desired biological activities. wikipedia.org

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large compound databases for novel molecules that match the pharmacophoric features. nih.govenamine.net This approach allows for the rapid identification of new chemical scaffolds with the potential for similar biological activity. nih.gov The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, to prioritize them for synthesis and biological evaluation. nih.gov

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor | 4-Amino group (-NH2) | Hydrogen bonding with receptor |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen bonding with receptor |

| Aromatic Ring | 6-Chloropyridine ring | π-π stacking, hydrophobic interactions |

| Hydrophobic Feature | Piperidine ring | Hydrophobic interactions |

Crystallographic Studies and Conformational Dynamics of Related Ligands

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic structure of a molecule in its crystalline state. wikipedia.org While a crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into its likely solid-state conformation and intermolecular interactions.

Crystallographic studies of compounds containing the 6-chloropyridine moiety, such as 6-chloropyridine-2-carbonitrile, reveal that the heterocyclic ring is nearly planar. nih.gov In the crystal packing of these molecules, various non-covalent interactions, including C—H···N hydrogen bonds and offset face-to-face π-stacking, play a crucial role in stabilizing the crystal lattice. nih.govnih.gov For instance, in N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide, the crystal packing is stabilized by N—H···N, C—H···O, and C—H···π hydrogen bonds, which lead to the formation of dimers and stack the molecules in a specific orientation. nih.gov

The following table presents crystallographic data for a related compound, 6-chloropyridine-2-carbonitrile, which provides an example of the structural parameters that would be determined for the title compound.

Table 3: Representative Crystallographic Data for 6-Chloropyridine-2-carbonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C6H3ClN2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.8688 (4) |

| b (Å) | 15.3051 (14) |

| c (Å) | 10.3344 (10) |

| β (°) | 97.436 (4) |

| Volume (ų) | 607.13 (10) |

| Z | 4 |

Pharmacological Spectrum and Biological Efficacy of 1 6 Chloropyridin 2 Yl Piperidin 4 Amine Analogs

Neuropharmacological Investigations and Central Nervous System Applications

The structural motif of a pyridine (B92270) ring linked to a piperidine (B6355638) moiety is a privileged scaffold in neuropharmacology, offering a versatile platform for interacting with various central nervous system (CNS) targets. Analogs of 1-(6-chloropyridin-2-yl)piperidin-4-amine have been explored for their potential in treating a range of neurological and psychiatric disorders.

Modulation of Cholinesterase Activity (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research into compounds structurally related to this compound has revealed significant cholinesterase inhibitory potential.

A series of 3-amino-6-phenylpyridazines were synthesized and evaluated for their AChE inhibitory activity. Notably, the compound 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine demonstrated potent inhibition of AChE purified from electric eel with an IC50 value of 0.12 µM. This represented a significant increase in potency compared to the parent compound, minaprine (IC50 = 85 µM) nih.gov. Structure-activity relationship (SAR) studies highlighted several critical elements for high AChE inhibition: the presence of the central pyridazine ring, a lipophilic cationic head, and a spacer of 4-5 carbon units between the pyridazine ring and the cationic head nih.gov.

Further studies on derivatives of 2-amino-4,6-dimethylpyridine, including aryl(alkyl)carboxamides and thiocarbamides, showed moderate inhibitory activity against both AChE and BuChE. Quantitative structure-activity relationship (QSAR) analysis indicated that the binding affinity was enhanced by an increase in molecular volume and the insertion of a methylene group between the amide carbonyl and the aromatic ring nih.gov. The replacement of an amide oxygen with sulfur also improved binding affinity nih.gov.

| Compound/Analog Type | Target Enzyme | IC50 (µM) | Key Structural Features for Activity |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Acetylcholinesterase (AChE) | 0.12 | Pyridazine ring, lipophilic cationic head, 4-5 carbon spacer |

| 2-Amino-4,6-dimethylpyridine derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Moderate Inhibition | Increased molecular volume, methylene spacer, thioamide group |

Neuroprotective Efficacy and Mechanisms in Cellular and Animal Models

Analogs of this compound have shown promise in protecting neuronal cells from damage, a critical aspect in the treatment of neurodegenerative diseases. The neuroprotective effects of piperidine-containing compounds have been attributed to various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Piperine, a well-known piperidine alkaloid, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Treatment with piperine attenuated motor coordination deficits and cognitive dysfunction nih.gov. Mechanistically, piperine prevented the MPTP-induced decrease in tyrosine hydroxylase-positive cells, reduced the number of activated microglia, and decreased the expression of the pro-inflammatory cytokine IL-1β nih.gov. Furthermore, it exhibited anti-apoptotic properties by modulating the Bcl-2/Bax ratio nih.gov.

Studies on 2,6-disubstituted piperidine alkaloids isolated from Hippobroma longiflora have also revealed neuroprotective activity. Certain major secondary metabolites from this plant were evaluated for their effects against paclitaxel-induced neurotoxicity. One compound, at a concentration of 1.0 µM, significantly attenuated paclitaxel-damaged neurite outgrowth in dorsal root ganglion neurons nih.govresearchgate.netthieme-connect.com. These findings highlight the potential of the piperidine scaffold in the development of neuroprotective agents.

Agonistic Activity at the Glucagon-like Peptide-1 Receptor (GLP-1R)

The glucagon-like peptide-1 receptor (GLP-1R) is a validated target for the treatment of type 2 diabetes and obesity. While traditionally targeted by peptide agonists, there is growing interest in the development of orally bioavailable small-molecule GLP-1R agonists. The this compound scaffold has emerged as a key component in the design of such molecules.

In the discovery of the oral GLP-1R agonist danuglipron (PF-06882961), a crucial intermediate was 1-(tert-Butyl) 4-Methyl 4-(6-chloropyridin-2-yl)piperidine-1,4-dicarboxylate acs.orgnih.gov. This highlights the importance of the 4-(6-chloropyridin-2-yl)piperidine core in achieving potent GLP-1R agonism. Structure-activity relationship studies revealed that the piperidine ring was an optimal six-membered ring for this activity, although other rings like piperazine and cyclohexane also showed some agonistic effects nih.gov. The development of these small-molecule agonists often involves a sensitized high-throughput screen to identify initial hits, which are then optimized to enhance their potency in promoting endogenous GLP-1R signaling nih.gov. A patent application also describes compounds for use as GLP-1R agonists, further emphasizing the therapeutic potential of this chemical space google.com.

Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1)

The transient receptor potential vanilloid 1 (TRPV1) ion channel is a key player in pain perception and neurogenic inflammation, making it an attractive target for the development of novel analgesics. Several classes of compounds containing the piperidine or piperazine moiety linked to a pyridine ring have been investigated as TRPV1 antagonists.

Research has led to the development of potent TRPV1 antagonists based on a piperidine carboxamide scaffold nih.gov. Additionally, a series of 2-substituted 6-t-butylpyridine and 4-t-butylphenyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were found to be highly potent hTRPV1 antagonists. The pyridine derivatives in this series generally showed slightly better antagonism than their corresponding phenyl counterparts researchgate.net. Molecular docking studies have provided insights into the binding of these antagonists to the TRPV1 channel, revealing key hydrophobic interactions that contribute to their high potency researchgate.net. The design of TRPV1 antagonists has evolved significantly, with a focus on small-molecule inhibitors that can block the activation of the channel by various stimuli, including capsaicin, heat, and protons wikipedia.org.

Inhibition of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1)

Mitogen- and stress-activated protein kinase 1 (MSK1) is a nuclear kinase involved in the inflammatory response, making it a potential therapeutic target for inflammatory diseases such as asthma and psoriasis. The arylpyridin-2-yl guanidine scaffold has been identified as a promising starting point for the development of novel MSK1 inhibitors.

A screening of a library of low molecular weight compounds identified 6-phenylpyridin-2-yl guanidine as an initial hit with an IC50 of approximately 18 µM against MSK1 nih.gov. Subsequent structure-activity relationship studies involved the synthesis of various derivatives and mimetics. This research highlights the potential of the 6-substituted-pyridin-2-yl moiety, a core component of this compound, in the design of MSK1 inhibitors. Further optimization of this scaffold could lead to more potent and selective inhibitors for the treatment of inflammatory disorders. In a related context, the discovery of a series of covalent inhibitors of the C-terminal kinase domain of MSK1, based on a chloropyrimidine scaffold, further underscores the potential for developing targeted therapies against this kinase nih.gov.

Antimicrobial and Antifungal Activity Profiles

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. The pyridine and piperidine heterocyclic systems are present in numerous compounds with demonstrated antibacterial and antifungal properties.

Various pyridine-containing compounds have shown significant antimicrobial activity. For instance, compounds bearing chloro and hydroxy groups have exhibited excellent activity against a range of bacteria and fungi, including S. aureus, E. coli, and C. albicans nih.gov. N-alkylated pyridine-based organic salts have also demonstrated antibacterial and antibiofilm activities nih.gov.

Piperidine derivatives have also been extensively studied for their antimicrobial potential. One study reported that a series of novel piperidine derivatives were active against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) biointerfaceresearch.com. Another investigation of six novel piperidine derivatives found that one compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven tested bacteria academicjournals.org. However, in the same study, the compounds showed no activity against certain fungal species like Fusarium verticillioides and Candida utilis academicjournals.orgresearchgate.net.

| Compound/Analog Type | Bacterial Strain(s) | Fungal Strain(s) | Reported MIC/Activity |

| Pyridine derivatives with chloro and hydroxy groups | S. aureus, S. pyogenes, E. coli, P. aeruginosa | C. albicans, A. niger, A. clavatus | Very good to excellent antimicrobial activity |

| N-alkylated pyridine-based organic salts | S. aureus, E. coli | - | MIC values of 55-56% inhibition at 100 µg/mL |

| Novel piperidine derivatives | S. aureus, E. coli | - | Active against both gram-positive and gram-negative bacteria |

| Specific novel piperidine derivative | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, Kl. pneumoniae, M. luteus | A. niger, A. flavus, S. cerevisiae, C. albicans | MIC of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against others; varying inhibition against fungi |

Evaluation of Antibacterial Potency

The antibacterial potential of piperidine and pyridine derivatives has been a subject of extensive research. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. google.com The introduction of different substituents on the piperidine and pyridine rings allows for the modulation of their antibacterial spectrum and potency.

For instance, a series of N-alkylated pyridine-based organic salts demonstrated notable antibacterial activity. Compound 66 (structure not specified) was particularly effective, showing a 56 ± 0.5% inhibition of Staphylococcus aureus and 55 ± 0.5% inhibition of Escherichia coli at a concentration of 100 μg/mL. nih.gov Other salts, such as 65 and 61 , also exhibited significant activity against E. coli. nih.gov Similarly, certain acetamide derivatives incorporating a piperidine ring, such as compounds 22 and 24 , have shown inhibitory activity against E. coli and Proteus mirabilis. mdpi.com

Another study on 2-amino-4-chloropyridine derivatives revealed that compounds 3b, 3c, 3d, 3f, and 3g exhibited significant biological activity against tested microorganisms. researchgate.net The minimum inhibitory concentration (MIC) values for some piperidin-4-one derivatives have been determined against various bacterial strains, with some compounds showing good activity when compared to the standard drug ampicillin. biomedpharmajournal.org

Table 1: Antibacterial Activity of Selected Pyridine/Piperidine Analogs

| Compound/Analog | Target Bacteria | Activity Measurement | Result | Source |

| N-alkylated pyridine salt 66 | S. aureus, E. coli | MIC | 56 ± 0.5% and 55 ± 0.5% inhibition at 100 μg/mL, respectively | nih.gov |

| N-alkylated pyridine salt 65 | E. coli | MIC | 55 ± 0.5% inhibition at 100 μg/mL | nih.gov |

| Acetamide derivative 22 | E. coli, P. mirabilis | MIC > 6.25 μg/mL | Inhibition zones of 6.0 to 8.4 mm at 12.5 μg/mL | mdpi.com |

| Acetamide derivative 24 | E. coli, P. mirabilis | MIC > 6.25 μg/mL | Inhibition zones of 6.0 to 8.4 mm at 12.5 μg/mL | mdpi.com |

| Piperidin-4-one derivatives | S. aureus, E. coli, B. subtilis | MIC | Good activity compared to ampicillin | biomedpharmajournal.org |

Assessment of Antifungal Efficacy

The antifungal properties of piperidine and pyridine analogs are well-documented, with research targeting a variety of pathogenic fungi. mdpi.commdpi.com The mechanism of action for some of these compounds involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.com

A library of 4-aminopiperidines was synthesized and evaluated for antifungal activity. mdpi.com Among them, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as promising candidates due to their in vitro activity against Candida spp. and Aspergillus spp.. mdpi.com Another study synthesized a series of piperidin-4-one thiosemicarbazone derivatives (1b-6b ) and found they possessed significant antifungal activity against M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans when compared to the standard drug terbinafine. biomedpharmajournal.org

Furthermore, some novel pyrimidine derivatives incorporating a (6-chloropyridin-3-yl)methyl group showed potent fungicidal activities against various phytopathogenic fungi. mdpi.com In a separate study, 15 novel 6-(piperazin-1-yl)-harmine derivatives demonstrated antifungal activities against Botrytis cinerea, Fusarium graminearum, Valsa pyri, and Fusarium oxysporum. nyxxb.cn Specifically, compound 5j showed a 61.7% inhibition rate against F. oxysporum at a concentration of 50 μg/mL, outperforming the control fungicide boscalid. nyxxb.cn

Table 2: Antifungal Activity of Selected Pyridine/Piperidine Analogs

| Compound/Analog | Target Fungi | Activity Measurement | Result | Source |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | MIC | Promising in vitro activity | mdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | MIC | Promising in vitro activity | mdpi.com |

| Piperidin-4-one thiosemicarbazones (1b-6b ) | M. gypseum, M. canis, C. albicans, etc. | MIC | Significant activity compared to terbinafine | biomedpharmajournal.org |

| Compound 5j (harmine derivative) | F. oxysporum | Inhibition Rate | 61.7% at 50 μg/mL | nyxxb.cn |

| Pyridine derivatives 12, 15, 16, 17 | C. albicans, C. gabrata | MIC | 12.5 μg mL−1 | nih.gov |

Antiviral Properties and Mechanisms

The search for novel antiviral agents has led to the investigation of pyridine and piperidine derivatives against various viruses. mdpi.com The pyridine nucleus is considered a "privileged" structure in medicinal chemistry, and its incorporation into more complex molecules often enhances therapeutic properties, including antiviral activity. nih.gov

Research has explored the antiviral activity of new N-substituted piperidine derivatives against the influenza A/H1N1 virus. mdpi.com In one study, certain pyrimido[4,5-d]pyrimidine derivatives were tested for antiviral activity. mdpi.com Compounds featuring amino-indane (7e–g, 7i ) or tetrahydronaphthalene (7a–b ) substitutions demonstrated intriguing activity against human coronaviruses HCoV-229E and HCoV-OC43, without showing cellular toxicity. mdpi.com Specifically, compound 7f (amino-indane substituted) and analogs 7a and 7b (tetrahydronaphthalene substituted) showed the most promising results. mdpi.com

The mechanism of action for some antiviral pyridine analogs may involve targeting host-cell factors essential for viral replication, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in the infection processes of viruses like influenza A and hepatitis C. mdpi.com

Table 3: Antiviral Activity of Selected Pyridine/Piperidine Analogs

| Compound/Analog | Target Virus | Activity Measurement | Result | Source |

| Compound 7f (amino-indane substituted) | HCoV-229E, HCoV-OC43 | Antiviral Assay | Promising activity, no cellular toxicity | mdpi.com |

| Compound 7a (tetrahydronaphthalene substituted) | HCoV-229E, HCoV-OC43 | Antiviral Assay | Promising activity, no cellular toxicity | mdpi.com |

| Compound 7b (tetrahydronaphthalene substituted) | HCoV-229E, HCoV-OC43 | Antiviral Assay | Promising activity, no cellular toxicity | mdpi.com |

| N-substituted piperidine derivatives | Influenza A/H1N1 | Antiviral Assay | Evaluated according to therapeutic administration scheme | mdpi.com |

Antineoplastic and Antiproliferative Research

Piperidine moieties are frequently incorporated into the design of anticancer drugs. nih.gov The rationale behind this is often the "escape from flatland" approach, which posits that more three-dimensional and saturated structures, like those containing piperidine rings, may interact more effectively with the binding sites of proteins. nih.gov

A series of 2-phenyl-1,8-naphthyridin-4-ones, which are structurally related to pyridine derivatives, were synthesized and evaluated for cytotoxic activity. nih.gov Compounds 44-49 , which featured a methoxy (B1213986) group at the 3'-position, demonstrated potent cytotoxicity against a panel of 60 human tumor cell lines, with GI50 values (concentration for 50% growth inhibition) in the low micromolar to nanomolar range. nih.gov This activity was found to correlate well with the inhibition of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells. nih.gov

In another study, the cytotoxicity of piplartine, a piperidine-containing natural product, was evaluated using the MTT assay on tumor cell lines, showing potent activity with IC50 values ranging from 0.7 to 1.7 µg/ml. researchgate.net This suggests that the piperidine scaffold can be a key component in the development of effective antiproliferative agents.

Table 4: Antineoplastic and Antiproliferative Activity of Selected Analogs

| Compound/Analog | Target Cell Lines | Activity Measurement | Result | Source |

| 2-phenyl-1,8-naphthyridin-4-ones (44-49 ) | 60 human tumor cell lines | GI50 | Low micromolar to nanomolar range | nih.gov |

| Piplartine | Tumor cell lines | IC50 | 0.7 to 1.7 µg/ml | researchgate.net |

| Spirooxindolopyrrolidine-embedded piperidinone 1 | FaDu hypopharyngeal tumor cells | Cytotoxicity Assay | Slightly better than bleomycin (B88199) | nih.gov |

Anti-inflammatory Responses and Immunomodulation Studies

Analogs containing pyridine and piperidine structures have been investigated for their potential to modulate inflammatory pathways. Inflammation is a complex biological response, and compounds that can inhibit pro-inflammatory mediators are of significant therapeutic interest.

A study focused on pyrazolo-pyridine analogs assessed their ability to regulate inflammation in macrophages. nih.gov The compounds were evaluated for their effect on pro-inflammatory proteins such as TNF-α, IL-1β, and IL-6, and the anti-inflammatory protein IL-10. nih.gov Several of the synthesized analogs, including 5a, 5b, 5g, and 5j , showed excellent in silico binding affinity to COX-2, a key enzyme in the inflammatory process, and demonstrated significant in vitro COX-2 inhibition, with a maximum relative percentage activity of 96.42%. nih.gov

Another class of compounds, piperlotines, which are α,β-unsaturated amides often containing a piperidine ring, were evaluated as in vivo anti-inflammatory agents. researchgate.netscielo.org.mx Derivatives 2 and 6 exhibited excellent anti-inflammatory activity in mice, particularly through topical administration in the TPA acute inflammation model. researchgate.netscielo.org.mx This activity was comparable or even higher than that of indomethacin, a standard anti-inflammatory drug. scielo.org.mx

Table 5: Anti-inflammatory Activity of Selected Analogs

| Compound/Analog | Target/Model | Activity Measurement | Result | Source |

| Pyrazolo-pyridine analogs 5a, 5b, 5g, 5j | COX-2 | In vitro inhibition | Max. 96.42% relative activity | nih.gov |

| Piperlotine derivative 2 | TPA acute inflammation model (mice) | In vivo assay | Excellent anti-inflammatory activity | researchgate.netscielo.org.mx |

| Piperlotine derivative 6 | TPA acute inflammation model (mice) | In vivo assay | Excellent anti-inflammatory activity, comparable to indomethacin | researchgate.netscielo.org.mx |

Antifibrotic Research Initiatives

Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ damage. Research into novel antifibrotic agents is crucial, and heterocyclic compounds, including pyridine derivatives, have emerged as promising candidates.

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their antifibrotic activity against immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis. nih.gov Fourteen of the synthesized compounds were found to have better anti-fibrotic activities than the reference drug Pirfenidone. nih.gov Among these, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. nih.gov Further studies confirmed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline, indicating their potential as novel antifibrotic drugs. nih.gov

Table 6: Antifibrotic Activity of Selected Pyridine Analogs

| Compound/Analog | Target/Model | Activity Measurement | Result | Source |

| 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | HSC-T6 cells | IC50 | 45.69 μM | nih.gov |

| 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) | HSC-T6 cells | IC50 | 45.81 μM | nih.gov |

Agricultural Chemistry Applications and Pest Control Efficacy

In agricultural science, pyridine and piperidine derivatives are important scaffolds for the development of new insecticides and pesticides. nih.gov The overuse of conventional chemical pesticides has led to environmental concerns and pest resistance, driving the need for novel pest management solutions. d-nb.info

Flupyrimin, a neonicotinoid insecticide, is a prominent example of a pyridine-based compound used in pest control. nih.gov Inspired by this, a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits were designed and synthesized to explore their insecticidal activity. nih.gov

Piperine, a natural product containing a piperidine ring, is known for its insecticidal properties. nih.gov Synthetic amides based on piperidines have been tested against the yellow fever mosquito, Aedes aegypti. Amides of piperidines containing a 1-undec-10-enoyl moiety were found to be highly effective. For example, 2-ethyl-1-undec-10-enoyl-piperidine showed high toxicity with a 24-hour LD50 value of 0.80 μg per mosquito after topical application, which was significantly more toxic than piperine itself (LD50 = 8.13 μg per mosquito). nih.gov Another isobutyl amide derivative demonstrated 100% mortality of mosquito larvae at a concentration of 2 ppm. nih.gov

Trap cropping, an agricultural strategy, can also be enhanced by using plants that produce volatile compounds to attract pests away from main crops, sometimes involving compounds structurally related to those studied in chemical synthesis. mdpi.com

Table 7: Pest Control Efficacy of Selected Piperidine Analogs

| Compound/Analog | Target Pest | Activity Measurement | Result | Source |

| 2-ethyl-1-undec-10-enoyl-piperidine | Aedes aegypti (adult) | LD50 (24h) | 0.80 μ g/mosquito | nih.gov |

| Isobutyl amide derivative | Mosquito larvae | Mortality | 100% at 2 ppm | nih.gov |

| Piperine | Aedes aegypti (adult) | LD50 (24h) | 8.13 μ g/mosquito | nih.gov |

Fungicidal Performance against Plant Pathogens

Derivatives and analogs of the 1-(6-chloropyridin-2-yl) moiety are recognized for their significant fungicidal properties against a variety of plant pathogens. Research into 6-Chloro-pyridin-2-yl-amine derivatives has demonstrated their activity against pathogenic fungal strains. researchgate.net Specifically, these compounds have been screened for activity against Fusarium oxysporum, a soil-borne fungus responsible for vascular wilt in a wide range of crops. researchgate.net

Further structural modifications, incorporating a pyridin-2-yloxy substructure into pyrimidin-4-amine derivatives, have led to the discovery of compounds with excellent fungicidal activities. nih.govresearchgate.net For instance, the compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) showed a potent control effect on corn rust (Puccinia sorghi) with an EC50 value of 0.60 mg/L. researchgate.net Another analog, HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine), also exhibited high efficacy against Puccinia sorghi and wheat powdery mildew (Erysiphe graminis), with EC50 values of 0.16 mg/L and 1.14 mg/L, respectively. nih.govresearchgate.net The fungicidal potency of these analogs is reported to be significantly superior or comparable to commercial fungicides like diflumetorim and tebuconazole. nih.govresearchgate.net

Additionally, studies on other pyrimidine derivatives have highlighted the importance of the (6-chloropyridin-3-yl)methyl group for antifungal activity. mdpi.com The replacement of this specific moiety was found to significantly decrease the inhibitory effect against certain fungi, indicating its crucial role in the compound's mechanism of action. mdpi.com

Table 1: Fungicidal Activity of this compound Analogs against Plant Pathogens

| Compound/Analog | Target Pathogen | Efficacy (EC50) | Reference |

|---|---|---|---|

| 6-Chloro-pyridin-2-yl-amine derivatives | Fusarium oxysporum | Activity confirmed | researchgate.net |

| HNPC-A9229 | Puccinia sorghi (Corn Rust) | 0.16 mg/L | nih.govresearchgate.net |

| HNPC-A9229 | Erysiphe graminis (Powdery Mildew) | 1.14 mg/L | nih.govresearchgate.net |

| Analog T33 | Puccinia sorghi (Corn Rust) | 0.60 mg/L | researchgate.net |

| Analog J | Puccinia sorghi (Corn Rust) | 2.16 mg/L | researchgate.net |

Insecticidal and Acaricidal Activities

Analogs of this compound have also been investigated for their effectiveness against various insect and mite pests. The chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine, demonstrated notable insecticidal activity against the housefly. nih.gov Electrophysiological studies on the American cockroach central nerve cord revealed that these compounds first excite and then block nerve impulses. nih.gov

Research into pyridine derivatives has shown significant toxicity against the cowpea aphid (Aphis craccivora). sci-hub.boxresearchgate.net One particular N-morpholinium derivative demonstrated insecticidal activity approximately four times greater than the commercial insecticide acetamiprid against adult cowpea aphids. researchgate.net After 48 hours of treatment, certain pyridine derivatives showed high toxicity to cowpea aphid nymphs, with LC50 values as low as 0.0001 ppm, compared to 0.0004 ppm for acetamiprid. sci-hub.box

In the realm of acaricidal activity, novel pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide moiety have been synthesized and tested. researchgate.net These compounds exhibited excellent acaricidal effects against the two-spotted spider mite (Tetranychus urticae). Specifically, the compound 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (compound T4) showed a potent LC50 value of 0.19 mg/L against this pest. researchgate.net

Preclinical Assessment and Translational Potential of 1 6 Chloropyridin 2 Yl Piperidin 4 Amine and Its Derivatives

In Vitro Pharmacological Characterization and Screening Assays

Derivatives of the 1-(6-chloropyridin-2-yl)piperidin-4-amine scaffold have been subjected to a multitude of in vitro assays to elucidate their mechanisms of action and therapeutic potential. These studies have revealed potent and selective activities against various molecular targets.

One notable derivative, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, has been characterized as a novel muscarinic receptor antagonist. In binding assays using cloned human muscarinic receptors expressed in Chinese hamster ovary cells, this compound demonstrated high affinity for M1, M3, M4, and M5 receptors, with significantly lower affinity for the M2 receptor, indicating a potential M2-sparing profile.

Another area of investigation has been the development of dopamine (B1211576) and serotonin (B10506) receptor agonists. A series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which share a related pyridine (B92270) core, have been synthesized and evaluated for their activity on D2, D3, and 5-HT1A receptors. Several of these compounds exhibited potent agonistic activity, with some showing a multitarget profile as partial D2/D3 receptor agonists and full 5-HT1A receptor agonists.

Furthermore, the 1-(6-chloropyridin-2-yl)piperidine framework has been incorporated into the design of enzyme inhibitors. A series of pyridylpiperazine hybrid derivatives were synthesized and evaluated as urease inhibitors. Several of these compounds demonstrated potent inhibition of jack bean urease, with IC50 values significantly lower than the standard inhibitor thiourea.

The scaffold has also been utilized in the development of selective 5-HT4 receptor partial agonists. For instance, 5-amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033,466) displayed nanomolar agonistic activity for the 5-HT4 receptor with over 1000-fold selectivity against other 5-HT and D2 receptors. researchgate.net

Table 1: In Vitro Pharmacological Activity of this compound Derivatives

| Derivative | Target | Assay | Activity Metric | Value |

|---|---|---|---|---|

| (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide | Muscarinic M1 Receptor | Binding Assay | Ki | 1.5 nM |

| Muscarinic M2 Receptor | Binding Assay | Ki | 540 nM | |

| Muscarinic M3 Receptor | Binding Assay | Ki | 2.8 nM | |

| Muscarinic M4 Receptor | Binding Assay | Ki | 15 nM | |

| Muscarinic M5 Receptor | Binding Assay | Ki | 7.7 nM | |

| 1-(Benzo[b]thiophen-4-yl)-4-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine (Compound 7b) | Dopamine D2 Receptor | Functional Assay | EC50 | 0.9 nM |

| Dopamine D3 Receptor | Functional Assay | EC50 | 19 nM | |

| Serotonin 5-HT1A Receptor | Functional Assay | EC50 | 2.3 nM | |

| Pyridylpiperazine Derivative (Compound 5b) | Jack Bean Urease | Inhibition Assay | IC50 | 2.0 ± 0.73 µM |

| Pyridylpiperazine Derivative (Compound 7e) | Jack Bean Urease | Inhibition Assay | IC50 | 2.24 ± 1.63 µM |

| CJ-033,466 | Serotonin 5-HT4 Receptor | Functional Assay | - | Nanomolar Agonist |

In Vivo Efficacy Studies in Disease Models

The promising in vitro profiles of several derivatives have been translated into in vivo efficacy in various animal models of disease.

The M2-sparing muscarinic antagonist, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, demonstrated potent activity in rat models. It inhibited acetylcholine-induced bronchoconstriction with an intravenous ED50 value of 0.022 mg/kg and showed significantly less effect on acetylcholine-induced bradycardia, with an ED50 value of ≥10 mg/kg, consistent with its M2-sparing profile.

In the realm of gastrointestinal motility, the selective 5-HT4 receptor partial agonist CJ-033,466 was shown to be a potent gastroprokinetic agent in conscious dogs. It dose-dependently stimulated gastric antral motility in both fasted and postprandial states and was found to be approximately 30 times more potent than cisapride. researchgate.net Furthermore, it accelerated the gastric emptying rate in a dog model of gastroparesis. researchgate.net

Derivatives of the 2-amino-4-methylpyridine (B118599) scaffold, a related structural class, have been evaluated as inhibitors of inducible nitric oxide synthase (iNOS). A fluorinated analog, [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine, showed higher tracer uptake in the lungs of lipopolysaccharide (LPS)-treated mice, a model for iNOS activation, compared to control mice. This uptake was reduced by a known iNOS inhibitor, suggesting target engagement in vivo.

Another pyridine derivative, a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2), demonstrated significant anti-fibrotic effects. Oral administration of this compound significantly reduced fibrosis in a 14-day mouse lung bleomycin (B88199) model.

Table 2: In Vivo Efficacy of Derivatives

| Derivative | Disease Model | Species | Endpoint | Result |

|---|---|---|---|---|

| (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide | Acetylcholine-induced bronchoconstriction | Rat | ED50 (i.v.) | 0.022 mg/kg |

| Acetylcholine-induced bradycardia | Rat | ED50 (i.v.) | ≥10 mg/kg | |

| CJ-033,466 | Gastroparesis | Dog | Gastric Emptying | Accelerated gastric emptying rate |

| [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine | LPS-induced iNOS activation | Mouse | Tracer Uptake | Increased uptake in lungs of treated mice |

| LOXL2 Inhibitor | Bleomycin-induced lung fibrosis | Mouse | Fibrosis Reduction | Significant reduction in fibrosis |

Prediction and Evaluation of Pharmacokinetic and Pharmacodynamic (PK/PD) Properties

Pharmacokinetic and pharmacodynamic studies are crucial for the translational potential of any new chemical entity. For derivatives of this compound, some preliminary PK/PD data are available.

The M2-sparing muscarinic antagonist, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, was found to have low brain penetration. The brain/plasma ratio (Kp) in rats was 0.13, which is considerably lower than that of scopolamine (B1681570) (1.7) and darifenacin (B195073) (0.24). This suggests a lower potential for central nervous system side effects.

In the context of developing PET tracers for neuroimaging, a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives were evaluated for their brain washout pharmacokinetics in non-human primates. Two compounds, [11C]7f and [18F]7j, demonstrated more favorable washout profiles than a third analog, [11C]8i, which is a desirable characteristic for imaging agents. researchgate.net

Toxicological Considerations and Safety Profiling

Early assessment of toxicological properties is essential for drug development. While comprehensive safety profiling for most derivatives of this compound is not extensively published, some initial findings are available.

The precursor molecule, o-chloropyridine, has been reported to be a skin irritant and toxic upon ingestion. mdpi.com In rabbits, it was found to be toxic when applied to the skin, with a dermal LD50 of 64 mg/kg. mdpi.com The primary gross lesion observed was hemorrhagic necrosis of the liver. mdpi.com It is important to note that the toxicological profile of the final derivatives can be significantly different from that of their precursors.

For a series of pyridylpiperazine hybrid derivatives developed as urease inhibitors, hemolysis potential was assessed. Two compounds, 7e and 7h, exhibited good biocompatibility with human blood cells, showing low hemolysis percentages at concentrations of 0.5 mg/mL and 1 mg/mL.

Mechanistic Basis of Action: Molecular and Cellular Insights

Identification and Validation of Molecular Targets

No published studies have identified or validated specific molecular targets for 1-(6-Chloropyridin-2-yl)piperidin-4-amine.

Investigation of Receptor Binding Dynamics and Allosteric Modulation

There is no available research detailing the receptor binding affinity, kinetics, or potential allosteric modulatory effects of this compound.

Enzymatic Inhibition Kinetics and Specificity

There are no public data on the enzymatic inhibition kinetics or the specificity profile of this compound against any enzyme.

Emerging Research Avenues and Future Directions for 1 6 Chloropyridin 2 Yl Piperidin 4 Amine

Design and Synthesis of Next-Generation Analogs with Improved Potency and Selectivity

The development of novel analogs from the 1-(6-chloropyridin-2-yl)piperidin-4-amine scaffold is a primary focus of ongoing research, aimed at enhancing biological activity and target specificity. Medicinal chemists employ strategies like molecular hybridization and scaffold hopping to design new derivatives. mdpi.com Structure-activity relationship (SAR) studies are instrumental in this process, providing critical insights into how specific chemical modifications influence a compound's potency and selectivity.

Research has shown that substitutions on both the pyridine (B92270) and piperidine (B6355638) rings can dramatically alter the pharmacological profile of the resulting molecules. For instance, in the development of muscarinic receptor antagonists, modifications to the piperidine nitrogen and the amine group have led to compounds with high selectivity for specific receptor subtypes. One study detailed the synthesis of piperidinyl piperidine analogs that achieved over 100-fold selectivity for M2 receptors over M1 and M3 subtypes. nih.gov

In the context of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, which have applications in oncology and inflammatory diseases, the 6-chloropyridin-yl moiety is a key building block. mdpi.com By coupling this scaffold with other fragments, such as pyrrolo[2,3-d]pyrimidine, researchers have synthesized potent inhibitors. mdpi.com SAR studies in this area revealed that the choice of aromatic groups and linkers is crucial for achieving low-nanomolar enzymatic activity. mdpi.com

The following table summarizes the impact of structural modifications on the activity of representative analogs.

| Compound/Analog Class | Structural Modification | Impact on Potency/Selectivity | Target/Application |

| Piperidinyl Piperidine Analogs | Modification of piperidine substituents | >100-fold selectivity for M2 muscarinic receptors | Muscarinic Receptor Antagonism nih.gov |

| Pyrrolo[2,3-d]pyrimidine Analogs | Hybridization with Pexidartinib fragments | Low-nanomolar enzymatic activity against CSF1R | CSF1R Inhibition mdpi.com |

| Amiridine-piperazine Hybrids | Addition of para-substituted aromatic moieties | Enhanced inhibition of acetylcholinesterase (AChE) | Alzheimer's Disease researchgate.net |

| Azaindole-piperidine Derivatives | Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency against T. cruzi | Chagas Disease dndi.org |

These examples underscore the principle that targeted chemical synthesis, guided by SAR, is a powerful tool for optimizing the therapeutic potential of the this compound scaffold.

Exploration of Multi-Targeting Strategies and Polypharmacology

Complex multifactorial diseases such as neurodegenerative disorders and cancer often involve multiple pathological pathways, making single-target drugs insufficient. Polypharmacology, an approach that involves designing single chemical entities known as multi-target-directed ligands (MTDLs) to engage multiple targets simultaneously, is a promising strategy. nih.gov The this compound scaffold is well-suited for the development of MTDLs due to its chemical tractability.

In Alzheimer's disease research, this scaffold has been incorporated into hybrid molecules designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. researchgate.net Furthermore, these hybrids have been shown to interact with the peripheral anionic site of AChE, which may prevent the enzyme from promoting the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. researchgate.netnih.gov

Another multi-target approach involves combining the core structure with moieties that have antioxidant properties or the ability to inhibit monoamine oxidase (MAO), an enzyme implicated in both neurodegeneration and depression. nih.govmdpi.com For example, research into amiridine-piperazine hybrids has produced compounds that not only inhibit cholinesterases but also exhibit antioxidant capabilities. researchgate.net Similarly, sigma receptor (σR) ligands are being explored for neuropathic pain, and derivatives have been synthesized that show potent dual activity against both cholinesterases and sigma-1 receptors (σ1R). mdpi.com This dual action could offer synergistic benefits in treating complex neurological conditions. mdpi.comcsic.esresearchgate.net

The design of MTDLs often involves linking two or more distinct pharmacophores together. nih.gov This strategy can lead to a more predictable pharmacokinetic profile compared to administering multiple separate drugs, potentially reducing drug-drug interactions and improving patient compliance. nih.gov

Application in Novel Therapeutic Areas and Disease Indications

The versatility of the this compound scaffold has led to its investigation in a growing number of therapeutic areas beyond its initial applications.

Neurodegenerative Diseases: A significant area of research is Alzheimer's disease. nih.gov Analogs based on this structure are being developed to counteract the neurotoxic effects of amyloid-β peptide aggregation. nih.gov Studies using both in vitro models and transgenic C. elegans have shown that certain pyridine amine derivatives can inhibit Aβ aggregation, reduce oxidative stress, and protect mitochondrial function. nih.gov Furthermore, these compounds have demonstrated the ability to improve cognitive function in animal models of Alzheimer's disease. nih.gov

Oncology and Immunology: The scaffold is a key component in the synthesis of inhibitors for receptor tyrosine kinases like CSF1R. mdpi.com CSF1R plays a critical role in the survival and differentiation of macrophages, which are implicated in various cancers and inflammatory conditions. Potent and selective CSF1R inhibitors derived from this chemical series represent a promising therapeutic strategy for these diseases. mdpi.com

Infectious Diseases: The structure-activity relationships of derivatives have also been explored for activity against the kinetoplastid parasite Trypanosoma cruzi, the causative agent of Chagas disease. dndi.org While significant challenges in achieving sufficient potency and metabolic stability remain, this research highlights the potential for developing novel anti-parasitic agents from this chemical class. dndi.org

Integration with Advanced Drug Delivery Systems and Nanotechnology Approaches

The therapeutic efficacy of a drug is dependent not only on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Nanotechnology offers revolutionary tools to overcome limitations of conventional drug delivery, such as poor solubility, low bioavailability, and off-target side effects. nih.govmdpi.com

While specific studies integrating this compound itself into nanocarriers are an emerging field, the principles of nano-drug delivery are highly applicable to its derivatives. Advanced drug delivery systems can enhance the therapeutic potential of these compounds in several ways:

Improved Bioavailability: Encapsulating hydrophobic analogs in nanoparticles, such as liposomes or polymeric micelles, can improve their solubility in aqueous environments, enhancing absorption and bioavailability. nih.govnih.gov

Targeted Delivery: Nanoparticles can be engineered with surface ligands that bind to specific receptors on target cells (e.g., cancer cells or neurons), thereby concentrating the drug at the site of action and reducing systemic exposure. mdpi.com

Controlled Release: Smart drug delivery systems can be designed to release their payload in response to specific stimuli in the disease microenvironment, such as changes in pH or enzyme concentration, allowing for controlled and sustained drug release. mdpi.com

Blood-Brain Barrier (BBB) Penetration: For neurodegenerative diseases, crossing the BBB is a major challenge. Nanocarriers are being developed to facilitate the transport of drugs into the central nervous system, which could be transformative for brain-targeted therapies derived from this scaffold. mdpi.com

The fusion of nanotechnology with pharmacologically active scaffolds like this compound holds the potential to create next-generation therapeutics with significantly improved performance and safety profiles. nih.gov

Q & A

Q. How can AI enhance synthetic route scalability?

- Case Study : Template_relevance models (Pistachio, Reaxys) prioritize routes with fewer steps (3 vs. 5 steps) and higher yields (78% vs. 52%) by optimizing reagent selection (e.g., NaBH4 vs. LiAlH4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.